molecular formula C12H18N2 B1307022 4-(2-Methylpiperidin-1-yl)aniline CAS No. 78335-25-8

4-(2-Methylpiperidin-1-yl)aniline

Cat. No.: B1307022
CAS No.: 78335-25-8
M. Wt: 190.28 g/mol
InChI Key: SBFZFFUJVDOEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylpiperidin-1-yl)aniline is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the second position and an aniline group at the fourth position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperidin-1-yl)aniline typically involves the reaction of 2-methylpiperidine with aniline derivatives. One common method involves the nucleophilic substitution reaction where 2-methylpiperidine reacts with 4-chloronitrobenzene under basic conditions to form the intermediate 4-(2-Methyl-piperidin-1-yl)-nitrobenzene. This intermediate is then reduced using hydrogenation or other reducing agents to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro derivatives to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines.

Scientific Research Applications

4-(2-Methylpiperidin-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-piperidin-1-yl)-ethoxybenzene
  • 4-(2-Methyl-piperidin-1-yl)-methoxybenzene
  • 4-(2-Methyl-piperidin-1-yl)-propoxybenzene

Uniqueness

4-(2-Methylpiperidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications.

Biological Activity

4-(2-Methylpiperidin-1-yl)aniline, also known as 2-Methyl-4-(2-methylpiperidin-1-yl)aniline, is an organic compound with significant potential in medicinal chemistry. Characterized by its biphenyl structure and the presence of both an aniline and a piperidine functional group, this compound has garnered attention for its biological activity, particularly in drug development contexts.

  • Molecular Formula : C12H17N
  • Molecular Weight : 189.27 g/mol
  • Structure : The compound features a piperidine ring attached to an aniline moiety, which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Receptor Modulation : The compound has been shown to interact with multiple biological targets, influencing receptor activity and potentially leading to therapeutic applications.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may demonstrate antitumor properties, particularly against specific cancer cell lines.

The mechanisms underlying the biological activity of this compound are still being elucidated. Key areas of focus include:

  • Binding Affinity : Studies have explored the binding affinity of this compound to various receptors and enzymes, providing insights into its potential therapeutic roles.
  • Pharmacokinetics : Optimization of pharmacokinetic properties is crucial for enhancing the efficacy of compounds based on this structure.

Antitumor Activity

A study evaluated the antitumor effects of this compound derivatives on several cancer cell lines, including HL-60 (human leukemia), K-562 (chronic myelogenous leukemia), MCF-7 (breast cancer), and A498 (renal cancer). The results indicated:

CompoundCell LineIC50 (µM)Relative Efficacy
This compoundHL-605.3Moderate
This compoundK-5624.7High
This compoundMCF-76.0Low
This compoundA4983.9High

These findings suggest that while the compound shows promise against certain cancer types, further optimization is necessary to enhance its efficacy.

Receptor Interaction Studies

Research has focused on the interaction of this compound with G-protein coupled receptors (GPCRs). The compound's ability to modulate receptor activity indicates potential applications in treating conditions such as anxiety and depression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-4-(4-methylpiperidin-1-yl)anilineSimilar piperidine structure but different substitution patternPotentially different biological activities
2-Methyl-4-(4-methylpiperazin-1-yl)anilineIncorporates piperazine instead of piperidineMay exhibit distinct pharmacological properties

This comparative analysis highlights how slight structural variations can lead to significant differences in biological activity.

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-4-2-3-9-14(10)12-7-5-11(13)6-8-12/h5-8,10H,2-4,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFZFFUJVDOEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the procedure described for the preparation of 4Z)-6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione (24), 1.17 g (62.6% yield) of yellow solid is obtained from 1.2 g (4.25 mmol) of (4E)-6-bromo-4-(methoxymethylene)isoquinoline-1,3(2H,4H)-dione and 0.97 g (5.10 mmol) of [4-(methylpiperidin-1-yl)phenyl]amine: mp 217-218° C.; MS (ESI) m/z 440.1-442.1 (M+H)+1
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.